Paraprost

Descripción

Propiedades

Número CAS |

8058-79-5 |

|---|---|

Fórmula molecular |

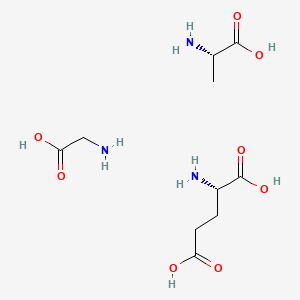

C10H21N3O8 |

Peso molecular |

311.29 g/mol |

Nombre IUPAC |

2-aminoacetic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |

InChI |

InChI=1S/C5H9NO4.C3H7NO2.C2H5NO2/c6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;3-1-2(4)5/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t3-;2-;/m00./s1 |

Clave InChI |

RBPVKPJDVPPRMI-AVXONLMPSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.C(C(=O)O)N |

SMILES canónico |

CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.C(C(=O)O)N |

Apariencia |

Solid powder |

Otros números CAS |

8058-79-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Paraprost; |

Origen del producto |

United States |

Foundational & Exploratory

Latanoprost's Action on the Trabecular Meshwork: A Deep Dive into its Molecular Mechanisms

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of Latanoprost, a prostaglandin F2α analogue, on the trabecular meshwork (TM). While traditionally recognized for its role in enhancing uveoscleral outflow, a significant body of evidence, detailed herein, elucidates a direct and impactful effect on the conventional outflow pathway through the TM. This document is intended for researchers, scientists, and professionals in drug development seeking a granular understanding of Latanoprost's cellular and molecular interactions within this critical ocular tissue.

Latanoprost acid, the active form of the drug, primarily exerts its effects by binding to the prostanoid FP receptor, a G-protein coupled receptor present in human TM cells.[1][2] This interaction initiates a cascade of intracellular signaling events that culminate in two principal outcomes: the remodeling of the extracellular matrix (ECM) and the modulation of TM cell contractility. These actions collectively contribute to a reduction in outflow resistance and a consequent lowering of intraocular pressure (IOP).

Extracellular Matrix Remodeling: A Key to Increased Outflow

A primary mechanism of Latanoprost in the trabecular meshwork involves the intricate regulation of extracellular matrix turnover. This is achieved through the differential expression of matrix metalloproteinases (MMPs), enzymes responsible for degrading ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Latanoprost treatment has been shown to significantly increase the transcription of several MMPs in human TM cells, including MMP-1, MMP-3, MMP-17, and MMP-24.[3][4] Concurrently, the expression of TIMP-2, TIMP-3, and TIMP-4 is also upregulated, suggesting a finely tuned regulatory mechanism to control ECM degradation.[3][4] The net effect of this altered MMP/TIMP balance is a loosening of the ECM structure, which is believed to reduce hydraulic resistance and facilitate aqueous humor outflow through the conventional pathway.[3]

Interestingly, studies have also highlighted the role of the proto-oncogene c-fos and the NF-κB signaling pathway in mediating the Latanoprost-induced expression of MMPs.[5][6]

Quantitative Analysis of Gene Expression Changes

The following table summarizes the quantitative changes in MMP and TIMP mRNA expression in human trabecular meshwork cells following treatment with Latanoprost acid.

| Gene | Concentration of Latanoprost Acid | Fold Change/Percent Increase | Donor Variability | Reference |

| MMPs | ||||

| MMP-1 | 0.03 µg/mL | Increased | Upregulated in 4 of 5 cultures | [3][4] |

| MMP-3 | 0.03 µg/mL | Increased | Upregulated in 4 of 5 cultures | [3][4] |

| MMP-17 | 0.03 µg/mL | ~14% increase (average) | Upregulated in 3 of 5 cultures | [3] |

| MMP-24 | 0.03 µg/mL | ~74% increase (average) | Upregulated in all 5 cultures | [3] |

| MMP-11 | 0.03 µg/mL | Decreased | Downregulated | [3][4] |

| MMP-15 | 0.03 µg/mL | Decreased | Downregulated | [3][4] |

| MMP-9 | Not specified | Increased | - | [7] |

| TIMPs | ||||

| TIMP-2 | 0.03 µg/mL | Increased | Upregulated in 3 of 5 cultures | [3][4] |

| TIMP-3 | 0.03 µg/mL | Increased | Upregulated in 3 of 5 cultures | [3][4] |

| TIMP-4 | 0.03 µg/mL | Increased | Upregulated in 3 of 5 cultures | [3][4] |

Modulation of Trabecular Meshwork Cell Contractility and Cytoskeleton

Beyond its effects on the ECM, Latanoprost also influences the contractile properties of TM cells, which play a crucial role in regulating aqueous humor outflow. The binding of Latanoprost to the FP receptor activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.[1][2]

Furthermore, evidence suggests an interaction with the Rho kinase (ROCK) pathway, a key regulator of cell contractility and actin cytoskeleton organization.[8][9] While Rho kinase inhibitors are known to relax the TM and increase conventional outflow,[9][10][11] Latanoprost appears to have a more nuanced effect. Some studies indicate that Latanoprost can reduce endothelin-1 (ET-1)-induced phosphorylation of myosin light chain-2 (MLC-2), a downstream effector of the Rho kinase pathway, leading to TM cell relaxation.[12] This relaxation of TM cells is thought to widen the intercellular spaces, thereby decreasing resistance to aqueous outflow.[13]

The disassembly of actin stress fibers and alterations in focal adhesion proteins are also implicated in the mechanism of action of prostaglandins in the TM.[13]

Signaling Pathway Overview

Impact on Outflow Facility

The molecular changes induced by Latanoprost translate into a measurable physiological effect on aqueous humor dynamics. Studies using cultured human anterior segments, which isolate the trabecular outflow pathway, have demonstrated that Latanoprost free acid significantly increases outflow facility.[13][14] One study reported a 67% ± 11% increase in outflow facility compared to control after 24 hours of treatment.[13][14] This effect was observed to begin within one hour of drug administration.[13]

Quantitative Data on Outflow Facility

| Study Design | Drug | Treatment Duration | Change in Outflow Facility | p-value | Reference |

| Cultured Human Anterior Segments | Latanoprost free acid | 24 hours | 67% ± 11% increase | < 0.001 | [13][14] |

| Mouse Model (in vivo) | Latanoprost (single application) | 2 hours | 45% increase | Significant | [15][16] |

| Human Glaucoma Patients | Latanoprost 0.005% | 2 weeks | Significant increase in estimated total outflow facility | < 0.05 | [17] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Human Trabecular Meshwork (HTM) Cell Culture and Treatment

-

Cell Isolation and Culture: Primary HTM cells are isolated from donor human eyes and cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are typically used at early passages (e.g., passage 4) to maintain their in vivo characteristics.[3]

-

Latanoprost Treatment: Confluent cultures of HTM cells are serum-starved for a period (e.g., 48 hours) before being exposed to Latanoprost free acid at various concentrations (e.g., 0.03 µg/mL, 0.3 µg/mL, 30 µg/mL) or a vehicle control (e.g., 0.06% ethanol) for a specified duration (e.g., 24 hours).[3]

Gene Expression Analysis (Real-Time RT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control HTM cells using standard methods (e.g., TRIzol reagent).

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative PCR is performed using gene-specific primers for the target MMPs and TIMPs, and a housekeeping gene (e.g., GAPDH) as an endogenous control. The relative changes in gene expression are calculated using the comparative Ct method.[4]

Measurement of Outflow Facility in Cultured Human Anterior Segments

-

Anterior Segment Preparation: Human donor eyes are dissected to obtain the anterior segment, which is then placed in a perfusion organ culture system.

-

Perfusion: The anterior segments are perfused with culture medium at a constant pressure. One eye of a pair receives a continuous infusion of Latanoprost free acid, while the fellow eye receives the vehicle control.

-

Outflow Facility Measurement: Outflow facility is measured at regular intervals by recording the flow rate of the perfusion medium.[14]

Workflow for Investigating Latanoprost's Effect on HTM Cells

Conclusion

References

- 1. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 7. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophthalmologytimes.com [ophthalmologytimes.com]

- 11. aao.org [aao.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandins increase trabecular meshwork outflow facility in cultured human anterior segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Prostaglandin F2α Analogs in Ciliary Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Paraprost" does not correspond to a recognized scientific entity. This guide interprets the query as referring to prostaglandin F2α (PGF2α) analogs, a class of drugs that includes latanoprost, travoprost, and bimatoprost, which are cornerstone therapies in the management of glaucoma. Their primary mechanism of action involves enhancing uveoscleral outflow by targeting molecular pathways within the ciliary muscle.

Primary Molecular Target: The Prostanoid FP Receptor

The principal molecular target for PGF2α analogs in the human ciliary muscle is the prostanoid F receptor, commonly known as the FP receptor.[1][2] The FP receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[2] Cloning and functional characterization have confirmed that the FP receptor expressed in a human ciliary body cDNA library is identical to the uterine FP receptor.[3] Activation of these receptors in the ciliary muscle is the critical first step that leads to a reduction in intraocular pressure (IOP).[1][4]

Intracellular Signaling Pathways

Upon binding of a PGF2α analog to the FP receptor, several key signaling pathways are activated within the ciliary muscle cells. These pathways ultimately lead to the cellular changes responsible for increased aqueous humor outflow.

Gq/11 - Phospholipase C (PLC) Pathway

The FP receptor predominantly couples to the Gq/11 class of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[5]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane where it activates Protein Kinase C (PKC).

Stimulation of the FP receptor in human ciliary smooth muscle (HCSM) cells leads to a dose-dependent accumulation of inositol phosphates.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the FP receptor also stimulates the mitogen-activated protein (MAP) kinase pathway.[5] This signaling cascade is crucial for regulating gene expression, including the expression of matrix metalloproteinases (MMPs). The activation of MAP kinase by prostanoids in human ciliary muscle cells can be blocked by specific inhibitors like PD-98059.[5] This pathway is a key link between receptor activation and the downstream remodeling of the extracellular matrix.

Rho/Rho Kinase (ROCK) Pathway

The Rho GTPase/Rho kinase (ROCK) signaling pathway plays a significant role in regulating actomyosin dynamics and smooth muscle contraction.[7][8] While PGF2α analogs primarily act through the FP receptor, the downstream signaling intersects with the Rho/ROCK pathway. This pathway is implicated in the alteration of cell shape and the reorganization of the actin cytoskeleton in ciliary muscle cells, which may contribute to the widening of intercellular spaces and reduced resistance to aqueous outflow.[2][4] Inhibition of Rho kinase is known to cause relaxation of the ciliary muscle and trabecular meshwork, thereby increasing aqueous humor outflow.[7]

Downstream Cellular Effects in Ciliary Muscle

The activation of the aforementioned signaling pathways culminates in significant physiological changes within the ciliary muscle, primarily focused on remodeling the extracellular matrix (ECM).

Extracellular Matrix (ECM) Remodeling

A primary mechanism by which PGF2α analogs increase uveoscleral outflow is by inducing the remodeling of the ECM within the ciliary muscle.[1][4] This process reduces the hydraulic resistance in the outflow pathway.

-

Upregulation of Matrix Metalloproteinases (MMPs): FP receptor activation leads to an increase in the expression and activity of MMPs, such as MMP-1, MMP-2, and MMP-3.[5][9][10] These enzymes are responsible for the degradation of ECM components.[1]

-

Reduction of ECM Components: Treatment of human ciliary muscle cells with PGF2α analogs results in a reduction of various ECM proteins, including collagens I, III, and IV, as well as fibronectin and laminin.[9] This breakdown and reorganization of the ECM creates wider spaces between the ciliary muscle bundles, facilitating the passage of aqueous humor.[4][9]

Quantitative Data: Agonist Potency at the FP Receptor

The potency of various PGF2α analogs and related compounds at the human ciliary muscle FP receptor has been quantified through various assays. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.

| Compound | Assay | Cell Type | EC50 Value | Reference |

| Travoprost acid | PI Turnover | Human Ciliary Muscle (h-CM) | 2.6 ± 0.8 nM | [5] |

| Bimatoprost acid | PI Turnover | Human Ciliary Muscle (h-CM) | 3.6 ± 1.2 nM | [5] |

| Prostaglandin F2α | PI Turnover | Human Ciliary Muscle (h-CM) | 134 ± 17 nM | [5] |

| Prostaglandin F2α | Inositol Phosphate Accumulation | Human Ciliary Smooth Muscle (HCSM) | 79 nM | [6] |

| Latanoprost acid | PI Turnover | Human Ciliary Muscle (h-CM) | 198 ± 83 nM | [5] |

| Unoprostone | PI Turnover | Human Ciliary Muscle (h-CM) | 5.5 ± 1.5 µM | [5] |

| Bimatoprost | PI Turnover | Human Ciliary Muscle (h-CM) | 9.6 ± 1.1 µM | [5] |

| Prostaglandin E2 | Cyclic AMP Formation | Human Ciliary Smooth Muscle (HCSM) | 133 nM | [6] |

| Prostanoids | pro-MMP-1 & pro-MMP-2 Secretion | Human Ciliary Muscle (h-CM) | 3.5 – 4.1 nM | [5] |

Experimental Protocols

The characterization of molecular targets and signaling pathways relies on a variety of in vitro experimental techniques using cultured human ciliary muscle cells.

Cell Culture

Human ciliary smooth muscle (HCSM) cells are isolated from donor eye tissue explants.[6] The cells are cultured and characterized by their immunoreactivity for smooth muscle-specific markers, such as α-smooth muscle-actin.[6][11]

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates, a direct product of PLC activation.

-

Labeling: Cultured HCSM cells are incubated with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

-

Stimulation: Cells are washed and then stimulated with various concentrations of the prostaglandin analog for a defined period in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

-

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

-

Quantification: The radiolabeled inositol phosphates are separated using ion-exchange chromatography and quantified by liquid scintillation counting.[12] The results are used to generate dose-response curves and calculate EC50 values.[5][6]

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This method measures the transient increase in cytosolic calcium following receptor activation.

-

Loading: HCSM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[12]

-

Stimulation: The cells are placed in a spectrofluorometer, and a baseline fluorescence is recorded. The prostaglandin agonist is then added.

-

Measurement: The change in fluorescence intensity upon agonist binding is measured at specific excitation and emission wavelengths. The ratio of fluorescence at two different excitation wavelengths is used to calculate the concentration of intracellular calcium.[12]

MAP Kinase Activation Assay

This assay determines the phosphorylation state of MAP kinases (e.g., ERK1/2), which indicates their activation.

-

Treatment: Cultured HCSM cells are treated with the prostaglandin analog for various time points.

-

Lysis: Cells are lysed, and protein concentrations are determined.

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) form of the MAP kinase. A separate blot is probed with an antibody for the total MAP kinase protein to serve as a loading control.

-

Detection: The bands are visualized using chemiluminescence, and the relative amount of phosphorylated kinase is quantified.

Visualizations

Signaling Pathway Diagram

Caption: FP Receptor Signaling in Ciliary Muscle Cells.

Experimental Workflow Diagram

References

- 1. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 3. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative studies on prostanoid receptors in human non-pigmented ciliary epithelial and mouse fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Prostaglandin F2α Analogues in Glaucoma Models: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Prostaglandin F2α (PGF2α) analogues have become a cornerstone in the first-line treatment of open-angle glaucoma, primarily due to their significant efficacy in lowering intraocular pressure (IOP) with a favorable safety profile.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of these agents in preclinical glaucoma models, focusing on their molecular mechanisms, quantitative effects, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Enhancing Uveoscleral Outflow

The principal mechanism by which PGF2α analogues reduce IOP is by increasing the outflow of aqueous humor through the uveoscleral, or unconventional, pathway.[2][5][6][7] This pathway accounts for a fraction of aqueous humor drainage, distinct from the conventional trabecular meshwork pathway.[8] The therapeutic effect of PGF2α analogues stems from their selective agonism of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[5][9]

Upon binding to FP receptors located in the ciliary muscle and sclera, PGF2α analogues initiate a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) in the ciliary muscle.[1][5] This remodeling involves the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the ECM such as collagen.[5][6] The resulting reduction in ECM density within the ciliary muscle bundles decreases hydraulic resistance, thereby facilitating the passage of aqueous humor through the uveoscleral outflow pathway.[6]

While the primary effect is on the uveoscleral pathway, some evidence suggests that PGF2α analogues may also have a secondary, less pronounced effect on improving outflow through the trabecular meshwork.[5][6][10] Additionally, a modest reduction in aqueous humor production may contribute to the overall IOP-lowering effect.[5]

Signaling Pathway of FP Receptor Activation

The activation of the FP receptor by a PGF2α analogue triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and this increase in calcium, along with DAG, activates various downstream signaling pathways. These pathways ultimately lead to the increased expression and activity of MMPs, relaxation of the ciliary muscle, and alterations in the cytoskeleton.[1]

Quantitative Pharmacodynamics of PGF2α Analogues

The efficacy and selectivity of various PGF2α analogues are determined by their binding affinities for the FP receptor and their functional potencies in activating it. These parameters are often quantified in preclinical studies using various cell lines and animal models.

Receptor Binding Affinities and Functional Potencies

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of several common PGF2α analogues for the FP receptor. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type for Potency Assay |

| Travoprost acid | FP | 35 ± 5 | 1.4 | Human Ciliary Muscle |

| DP | 52,000 | - | - | |

| EP1 | 9,540 | - | - | |

| EP3 | 3,501 | - | - | |

| Latanoprost acid | FP | 98 | 32-124 | Various |

| EP1 | - | 119 | - | |

| Bimatoprost acid | FP | 83 | 2.8-3.8 | Most cell types |

| EP1 | 95 | 2.7 | - | |

| EP3 | 387 | - | - | |

| Unoprostone | FP | 5,900 - >22,000 | - | - |

Data compiled from Sharif et al., 2003.[11]

Intraocular Pressure Reduction in Glaucoma Models

The ultimate measure of the pharmacodynamic effect of PGF2α analogues is their ability to lower IOP in preclinical models of glaucoma. The following table presents data on IOP reduction by various analogues in wild-type (WT) and FP-receptor deficient (FPKO) mice, demonstrating the critical role of the FP receptor.

| Drug (Concentration) | Mouse Model | Time of Measurement | IOP Reduction (%) |

| Latanoprost (0.005%) | WT | Night | 23.2 ± 1.1 |

| FPKO | Night | No significant effect | |

| Travoprost (0.004%) | WT | Night | 26.1 ± 1.2 |

| FPKO | Night | No significant effect | |

| Bimatoprost (0.03%) | WT | Night | 19.8 ± 1.5 |

| FPKO | Night | No significant effect | |

| Unoprostone (0.12%) | WT | Night | 13.7 ± 1.9 |

| FPKO | Night | No significant effect |

Data from Otorii et al., 2004.[12]

Experimental Protocols in Preclinical Glaucoma Research

A variety of experimental models and protocols are employed to study the pharmacodynamics of PGF2α analogues. These range from in vitro cell-based assays to in vivo animal models of glaucoma.

In Vivo Glaucoma Models

Several animal models are used to mimic the elevated IOP characteristic of glaucoma.[13] Common methods include:

-

Microbead Injection: Intracameral injection of microbeads to obstruct the trabecular meshwork and increase IOP.[13][14]

-

Steroid-Induced Ocular Hypertension: Topical or intravitreal administration of corticosteroids to induce ocular hypertension.[15]

-

Hypertonic Saline Injection: Injection of hypertonic saline into the episcleral veins to elevate episcleral venous pressure and consequently IOP.[15]

-

Laser-Induced Ocular Hypertension: Application of laser photocoagulation to the trabecular meshwork to induce scarring and reduce aqueous outflow.[16]

Measurement of Aqueous Humor Dynamics

Intraocular Pressure (IOP) Measurement: IOP is a critical parameter in glaucoma research. In animal models, it is typically measured using a tonometer (e.g., TonoLab, Tono-Pen) or more invasively with a microneedle method under general anesthesia.[12][17]

Uveoscleral Outflow Measurement (Tracer-Based Method): This direct method is considered the definitive way to quantify uveoscleral outflow.[8]

-

Tracer Infusion: A solution containing a fluorescent or radioactive tracer (e.g., fluorescently-labeled dextran) is infused into the anterior chamber of an anesthetized animal at a constant pressure for a defined period (e.g., 0.5 to 2 hours).[8][18]

-

Tissue Dissection: Following the infusion, the eye is enucleated, and the tissues of the uveoscleral outflow pathway (ciliary body, choroid, sclera) are carefully dissected.[8]

-

Tracer Quantification: The amount of tracer that has accumulated in these tissues is quantified using appropriate techniques (e.g., fluorometry, scintillation counting).

-

Outflow Calculation: The rate of uveoscleral outflow is calculated based on the concentration of the tracer in the infusate and the amount recovered in the tissues over the infusion time.[8]

Conclusion

PGF2α analogues represent a highly effective class of drugs for the management of glaucoma. Their primary pharmacodynamic effect, the enhancement of uveoscleral outflow via FP receptor activation and subsequent ECM remodeling, is well-established through extensive preclinical research. The quantitative data on receptor binding, functional potency, and IOP reduction in various models provide a solid foundation for the development of new and improved analogues. The experimental protocols outlined in this guide are essential for the continued investigation of these compounds and the elucidation of the complex mechanisms governing aqueous humor dynamics.

References

- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 2. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mironova.com [mironova.com]

- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Unconventional Aqueous Humor Outflow: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]

- 15. iris-pharma.com [iris-pharma.com]

- 16. Screening methods of antiglaucoma drugs | PDF [slideshare.net]

- 17. Prostaglandin F2α Receptor Modulation Affects Eye Development in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

Paraprost Signaling in Ocular Hypertension: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies for Drug Development Professionals, Researchers, and Scientists.

Prostaglandin analogues, often referred to as paraprosts, are a cornerstone in the management of ocular hypertension and glaucoma, the leading causes of irreversible blindness worldwide. Their efficacy in lowering intraocular pressure (IOP) is primarily attributed to their modulation of aqueous humor outflow. This technical guide provides a comprehensive overview of the core signaling pathways activated by paraprosts, detailed experimental protocols for their investigation, and a summary of quantitative data to support preclinical and clinical research in this field.

Core Signaling Pathways of Paraprosts

Paraprosts primarily exert their effects by acting as agonists for prostanoid receptors, which are G-protein coupled receptors (GPCRs). The most relevant of these in the context of ocular hypertension are the prostaglandin F receptor (FP receptor) and the prostaglandin E2 receptors (EP2 and EP4).

FP Receptor Signaling

Latanoprost, travoprost, and the free acid of bimatoprost are potent agonists of the FP receptor, which is predominantly coupled to the Gq/11 G-protein. Activation of this pathway in the ciliary muscle and trabecular meshwork cells initiates a cascade of intracellular events that ultimately enhance aqueous humor outflow, primarily through the uveoscleral pathway and to a lesser extent, the trabecular pathway.

The key steps in the FP receptor signaling cascade are:

-

Receptor Activation and G-protein Coupling: Binding of the paraprost to the FP receptor induces a conformational change, leading to the activation of the heterotrimeric Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.[2]

-

Downstream Effector Activation: Activated PKC and other downstream effectors, such as the RhoA/Rho kinase (ROCK) pathway, lead to:

-

Extracellular Matrix (ECM) Remodeling: Increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, and decreased expression of tissue inhibitors of metalloproteinases (TIMPs).[3][4] This remodeling of the ECM in the ciliary muscle and trabecular meshwork is thought to reduce outflow resistance.

-

Cytoskeletal Reorganization: Changes in the actin cytoskeleton of trabecular meshwork and ciliary muscle cells, affecting cell shape and contractility, which can influence the outflow pathways.[5]

-

EP2 and EP4 Receptor Signaling

Prostaglandin E2 (PGE2) analogues and some other paraprosts can also interact with EP2 and EP4 receptors, which are coupled to the Gs G-protein. Activation of these receptors, particularly in the ciliary body, is also believed to contribute to IOP reduction.

The key steps in the EP2/EP4 receptor signaling cascade are:

-

Receptor Activation and G-protein Coupling: Ligand binding to EP2 or EP4 receptors activates the Gs protein.

-

Adenylyl Cyclase (AC) Activation: The activated α-subunit of Gs stimulates AC, which converts ATP to cyclic AMP (cAMP).[6]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.[7]

-

CREB Phosphorylation and Gene Expression: Activated PKA can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in various cellular processes, including inflammation and tissue remodeling.[8]

It is noteworthy that the EP4 receptor can also couple to the Gi protein, which inhibits adenylyl cyclase, and can activate the PI3K pathway, adding another layer of complexity to its signaling.[6][8]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from preclinical and clinical studies on the effects of commonly used paraprosts on intraocular pressure and aqueous humor dynamics.

Table 1: Effect of Paraprosts on Intraocular Pressure (IOP) in Clinical Studies

| Drug | Concentration | Baseline IOP (mmHg) | IOP Reduction (%) | Study Duration | Reference |

| Latanoprost | 0.005% | ~26 | ~33 | 12 weeks | [9] |

| Travoprost | 0.004% | ~26 | ~31 | 12 weeks | [9] |

| Bimatoprost | 0.03% | ~26 | ~33 | 12 weeks | [9] |

Table 2: Effect of Paraprosts on Aqueous Humor Outflow Parameters in Animal Models

| Drug | Animal Model | Change in Outflow Facility | Change in Uveoscleral Outflow | Reference |

| Latanoprost | Mouse | ↑ 40% | Not significantly changed | [10] |

| Travoprost | Monkey | No significant change | ↑ 150% (normotensive eyes) | [11] |

Table 3: Effect of Paraprosts on MMP Expression in Human Ciliary Muscle Cells

| Drug | MMP-1 Expression | MMP-3 Expression | MMP-9 Expression | Reference |

| Latanoprost | ↑ ~23% | ↑ ~54% | ↑ ~86% | [12] |

| Bimatoprost | ↑ ~23% | ↑ ~54% | ↑ ~86% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

Primary Culture of Human Trabecular Meshwork (HTM) Cells

This protocol describes the isolation and culture of HTM cells from human donor eyes, a critical in vitro model for studying the conventional outflow pathway.

Materials:

-

Human corneoscleral rims from a tissue bank

-

Dissection microscope

-

Sterile dissection tools (forceps, scissors, blades)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

Collagenase Type I

-

Culture flasks/dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Under a dissection microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.

-

Mince the tissue into small pieces and incubate with Collagenase Type I solution to release the cells.

-

Plate the tissue explants in a culture dish with DMEM supplemented with 20% FBS and antibiotics.

-

Incubate the dish at 37°C in a humidified 5% CO2 atmosphere.

-

Allow HTM cells to migrate out from the explants over several days to weeks.

-

Once confluent, passage the cells using trypsin-EDTA and expand the culture.

-

Characterize the cells by morphology and expression of specific markers like myocilin to confirm their identity.[13]

Anterior Segment Perfusion for Outflow Facility Measurement

This ex vivo method allows for the direct measurement of aqueous humor outflow facility in response to pharmacological agents.

Materials:

-

Human or animal donor eyes

-

Perfusion chamber

-

Perfusion medium (e.g., DMEM)

-

Syringe pump

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Dissect the anterior segment of the eye, including the cornea, trabecular meshwork, and a portion of the sclera.

-

Mount the anterior segment in a specialized perfusion chamber.

-

Perfuse the anterior chamber with medium at a constant flow rate using a syringe pump.

-

Monitor the intraocular pressure using a pressure transducer connected to a data acquisition system.

-

After a stable baseline is established, introduce the this compound into the perfusion medium.

-

Record the change in IOP over time.

-

Calculate the outflow facility (C) using the formula: C = Flow Rate / (IOP - Episcleral Venous Pressure). The episcleral venous pressure is often assumed to be zero in this ex vivo setup.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol details the detection of the activated form of ERK, a key downstream kinase in the FP receptor signaling pathway.

Materials:

-

Cultured ocular cells (e.g., ciliary muscle cells)

-

This compound of interest

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody against p-ERK (e.g., rabbit anti-phospho-p44/42 MAPK)

-

Primary antibody against total ERK (for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize the p-ERK signal.[1][14]

Real-Time Quantitative PCR (RT-qPCR) for MMP Expression

This protocol allows for the quantification of changes in the mRNA levels of MMPs in response to this compound treatment.

Materials:

-

Cultured ocular cells

-

This compound of interest

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target MMPs (e.g., MMP-1, MMP-3, MMP-9) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Table 4: Example Primer Sequences for Human MMPs and TIMP-1

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| MMP-1 | GGTCTCTGAGGGTCAAGCAG | GCTTCAGCACTTTGGTTTGC | [9] |

| MMP-2 | TTTCCAGCAATGAGAAACTC | GTATCTCCAGAATTTGTCTCC | [15] |

| MMP-3 | TBD | TBD | |

| TIMP-1 | ATGCCAGTGAGCTTCCCGTTCAGC | CACCTTATACCAGCATTATG | [15] |

| TBD: To be determined from literature or designed. |

Procedure:

-

Treat cultured cells with the this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a master mix, primers for the target MMPs, and the cDNA template.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

This compound Signaling and the Optic Nerve Head

While the primary IOP-lowering effects of paraprosts occur in the anterior segment, there is emerging research into their potential direct or indirect effects on the optic nerve head, the site of glaucomatous damage. Astrocytes in the optic nerve head are known to respond to mechanical stress and may play a role in the neurodegenerative process.

Studies have shown that astrocytes express prostanoid receptors, and their activation can modulate inflammatory responses and cell survival pathways. For instance, EP2 and EP4 receptor signaling can influence astrocyte reactivity and the production of neurotrophic or neurotoxic factors.[13] Further investigation into how this compound-activated signaling pathways in the anterior segment might communicate with or influence the cellular environment of the optic nerve head is a critical area for future research. This could involve paracrine signaling through the aqueous humor or systemic effects.

Conclusion

This technical guide provides a foundational understanding of the signaling pathways activated by paraprosts in the context of ocular hypertension research. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists and researchers working to develop novel therapeutics for glaucoma. A thorough understanding of these molecular mechanisms is essential for identifying new drug targets and optimizing existing treatment strategies to combat this sight-threatening disease. Future research should continue to unravel the intricate signaling networks and explore the potential neuroprotective roles of paraprosts beyond their established IOP-lowering effects.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. [Effects of travoprost on actin cytoskeleton and β-catenin in the human trabecular meshwork cells treated with Dexamethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Response to Paraprost in Primary Open-Angle Glaucoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary open-angle glaucoma (POAG) is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage. A primary risk factor for the development and progression of POAG is elevated intraocular pressure (IOP), which arises from increased resistance to aqueous humor outflow through the trabecular meshwork (TM) and uveoscleral pathways. Paraprost, a selective prostaglandin EP2 receptor agonist, represents a targeted therapeutic approach to lowering IOP by enhancing aqueous humor outflow. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound and related EP2 agonists in POAG. Due to the limited availability of specific clinical data for a compound named "this compound," this guide incorporates data from other selective EP2 receptor agonists, such as sepetaprost and omidenepag isopropyl, to provide a thorough understanding of the expected cellular responses.

Mechanism of Action

This compound and other selective EP2 receptor agonists lower IOP by acting on the trabecular meshwork and ciliary muscle to increase both conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow.[1][2] The activation of the prostaglandin EP2 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to changes in cell contractility, extracellular matrix (ECM) remodeling, and ultimately, a reduction in outflow resistance.

Signaling Pathways

The primary signaling pathway activated by this compound in trabecular meshwork cells is the Gαs-adenylyl cyclase-cAMP-PKA pathway.[1] This pathway has several downstream effects that contribute to increased aqueous humor outflow:

-

Modulation of the Rho/ROCK Signaling Pathway: The increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) leads to the inhibition of the RhoA/ROCK signaling pathway.[3] This inhibition results in the relaxation of TM cells and a decrease in the production of profibrotic ECM components, thereby reducing outflow resistance.

-

Extracellular Matrix Remodeling: Activation of the EP2 receptor can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM components. This remodeling of the ECM in both the trabecular meshwork and the uveoscleral pathway is thought to increase the permeability of these tissues to aqueous humor.[4]

Data Presentation

The following tables summarize the quantitative data from clinical trials of selective EP2 receptor agonists, which are expected to have a similar efficacy profile to this compound.

Table 1: Intraocular Pressure Reduction with Sepetaprost in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension

| Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean IOP at Month 3 (mmHg) | Mean Change from Baseline at Week 6 (5 pm) (mmHg) | % Change from Baseline at Week 6 (5 pm) |

| Sepetaprost 0.0005% | 24.1 - 24.5 | - | -5.9 | - |

| Sepetaprost 0.001% | 24.1 - 24.5 | - | -5.7 | - |

| Sepetaprost 0.002% | 24.1 - 24.5 | 17.6 ± 0.5 (9 am), 17.4 ± 0.4 (1 pm), 16.7 ± 0.4 (5 pm) | -7.0 | -29.4% |

| Sepetaprost 0.003% | 24.1 - 24.5 | - | -6.2 | - |

| Latanoprost 0.005% | 24.3 | 18.1 ± 0.6 (9 am), 17.3 ± 0.5 (1 pm), 17.2 ± 0.5 (5 pm) | -6.8 | -26.1% |

| Placebo | - | - | -2.7 | -11.1% |

Data from a phase 2b dose-finding study of sepetaprost.[5][6][7][8]

Table 2: Intraocular Pressure Reduction with Omidenepag Isopropyl in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension

| Study | Treatment Group | Baseline Mean IOP (mmHg) | Mean IOP Reduction from Baseline |

| Phase III (AYAME Study) | Omidenepag Isopropyl 0.002% | 23.78 | 5.93 mmHg (24.9%) at Week 4 |

| Latanoprost 0.005% | 23.40 | 6.56 mmHg (28.0%) at Week 4 | |

| Three Randomized Controlled Trials | Omidenepag Isopropyl 0.002% | 24 - 26 | 5 - 7 mmHg |

| Timolol | - | 5 - 7 mmHg | |

| Latanoprost | - | 6 - 8 mmHg | |

| Phase IV (Treatment-Naive Patients) | Omidenepag Isopropyl 0.002% | 16.19 ± 2.65 | 16% reduction at Week 12 |

Data from multiple clinical trials of omidenepag isopropyl.[1][3][9][10][11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular response to this compound and other EP2 agonists in trabecular meshwork cells.

Human Trabecular Meshwork (HTM) Cell Culture

Objective: To isolate and culture primary human trabecular meshwork cells for in vitro studies.

Materials:

-

Human donor eyes (obtained from an eye bank)

-

Dulbecco's Modified Eagle Medium (DMEM) with low glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

Collagenase Type I

-

Dissecting microscope

-

Sterile dissecting instruments

-

Cell culture flasks, plates, and dishes

Protocol:

-

Under a dissecting microscope, make an incision posterior to the limbus to remove the iris, lens, and ciliary body.

-

Identify and carefully dissect the trabecular meshwork tissue from the corneoscleral shell.

-

Mince the dissected TM tissue into small pieces.

-

Digest the tissue fragments with Collagenase Type I (1 mg/mL in DMEM) for 1-2 hours at 37°C.

-

Centrifuge the cell suspension to pellet the cells and remove the collagenase solution.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Plate the cells in a T25 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.[15]

Western Blot Analysis of RhoA and Phospho-Myosin Light Chain (p-MLC)

Objective: To quantify the expression levels of total RhoA and phosphorylated MLC in HTM cells following treatment with this compound.

Materials:

-

Cultured HTM cells

-

This compound (or other EP2 agonist)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-RhoA, anti-p-MLC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed HTM cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RhoA and p-MLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software.[11][16][17]

Immunofluorescence Staining of the Actin Cytoskeleton

Objective: To visualize changes in the actin cytoskeleton and stress fiber formation in HTM cells treated with this compound.

Materials:

-

Cultured HTM cells on glass coverslips

-

This compound (or other EP2 agonist)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed HTM cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with this compound at the desired concentrations and time points.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.[6][18][19]

Collagen Gel Contraction Assay

Objective: To assess the effect of this compound on the contractility of HTM cells.

Materials:

-

Cultured HTM cells

-

This compound (or other EP2 agonist)

-

Type I collagen solution

-

DMEM

-

FBS

-

24-well plates

-

Digital camera and image analysis software

Protocol:

-

Prepare a cell-collagen mixture by combining a suspension of HTM cells with a neutralized Type I collagen solution.

-

Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize at 37°C.

-

After polymerization, add culture medium containing this compound at various concentrations to the wells.

-

Incubate the plates for 24-48 hours.

-

Gently detach the collagen gels from the sides of the wells.

-

Capture images of the gels at specified time points.

-

Measure the area of each gel using image analysis software to quantify the degree of contraction.[5][7][20][21]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Caption: Experimental workflow for Western blot analysis.

Caption: Experimental workflow for immunofluorescence staining.

Conclusion

This compound and other selective EP2 receptor agonists represent a promising class of therapeutics for the management of primary open-angle glaucoma. Their mechanism of action, centered on the activation of the EP2 receptor and subsequent modulation of the cAMP-PKA and Rho/ROCK signaling pathways, leads to a reduction in trabecular meshwork cell contractility and remodeling of the extracellular matrix. These cellular changes culminate in an increase in both conventional and unconventional aqueous humor outflow, thereby lowering intraocular pressure. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel treatments for glaucoma. Further research, including direct clinical trials of this compound, will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. hcplive.com [hcplive.com]

- 9. Contralateral intraocular pressure lowering effect of prostaglandin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. bio-rad.com [bio-rad.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Update on the Glaucoma Drug Landscape | Ophthalmic Professional [ophthalmicprofessional.com]

- 15. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Immunofluorescence method for quantifying the trabecular meshwork glucocorticoid response (TIGR) protein in trabecular meshwork and Schlemm's canal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. arigobio.com [arigobio.com]

- 20. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellbiolabs.com [cellbiolabs.com]

Unveiling the Mechanism of Action: Paraprost's Impact on Uveoscleral Outflow

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of Paraprost, a prostaglandin F2α analogue, on uveoscleral outflow, a critical pathway in the regulation of intraocular pressure (IOP). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the pharmacological mechanisms underpinning this class of glaucoma therapeutics. Through a synthesis of preclinical and clinical data, this guide will explore the signaling cascades, cellular and tissue-level modifications, and the experimental methodologies used to elucidate the therapeutic action of this compound.

Introduction to this compound and Uveoscleral Outflow

Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The aqueous humor, a clear fluid that nourishes the avascular tissues of the anterior eye, is maintained in a state of dynamic equilibrium between production by the ciliary body and drainage through two primary pathways: the conventional (trabecular) and the unconventional (uveoscleral) routes. While the trabecular meshwork accounts for the majority of aqueous humor drainage, the uveoscleral pathway, which involves flow through the ciliary muscle and suprachoroidal space, is a significant contributor to IOP regulation.

This compound, with its active ingredient believed to be a prostaglandin F2α analogue such as Latanoprost, Travoprost, or Bimatoprost, primarily functions by enhancing aqueous humor drainage through the uveoscleral outflow pathway.[1][2][3][4] This action effectively reduces intraocular pressure, thereby mitigating the risk of optic nerve damage.[5] This guide will delve into the molecular and cellular mechanisms that mediate this effect.

Quantitative Effects of Prostaglandin Analogues on Intraocular Pressure and Uveoscleral Outflow

Clinical and preclinical studies have consistently demonstrated the efficacy of prostaglandin analogues in lowering IOP by augmenting uveoscleral outflow. The following tables summarize the quantitative data from key studies.

| Prostaglandin Analogue | Dosage | Mean IOP Reduction | Reference |

| Latanoprost | 0.005% once daily | 22-39% | [3][6] |

| Travoprost | 0.004% once daily | 28-33% | [7][8] |

| Bimatoprost | 0.03% once daily | 27-33% | [9] |

| Prostaglandin Analogue | Method | Increase in Uveoscleral Outflow | Reference |

| Latanoprost | Fluorophotometry | 43-100% | [1] |

| Travoprost | Fluorophotometry | 150% in normotensive monkey eyes | [10] |

| Bimatoprost | Tonography & Fluorophotometry | Significant increase | [1] |

Signaling Pathways Activated by this compound

The therapeutic effect of this compound is initiated by the binding of its active prostaglandin analogue to prostanoid receptors, primarily the FP receptor, located on ciliary muscle cells.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix (ECM) within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor outflow.

FP Receptor Activation and Downstream Signaling

Activation of the FP receptor, a G-protein coupled receptor, stimulates multiple signaling pathways:

-

Phospholipase C (PLC) Pathway: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 pathway is implicated in the regulation of gene expression related to ECM remodeling.

-

Induction of Transcription Factors: Signaling through the FP receptor upregulates transcription factors such as c-Fos and c-Jun, which are key regulators of gene expression.

Role of Matrix Metalloproteinases (MMPs)

A crucial consequence of the signaling cascade initiated by this compound is the increased expression and activity of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9. These enzymes are responsible for the degradation and remodeling of extracellular matrix components, such as collagen, within the ciliary muscle. This enzymatic activity widens the interstitial spaces between ciliary muscle bundles, thereby reducing the resistance to aqueous humor outflow through the uveoscleral pathway.

Experimental Protocols for Assessing Uveoscleral Outflow

The investigation of this compound's effect on uveoscleral outflow relies on established experimental methodologies. The following provides a detailed overview of a common protocol.

In Vivo Measurement of Uveoscleral Outflow in Animal Models (e.g., Cynomolgus Monkeys)

This protocol outlines the key steps for quantifying uveoscleral outflow using fluorophotometry and tonography.

Objective: To determine the effect of topically administered this compound on the rate of uveoscleral outflow.

Materials:

-

This compound ophthalmic solution (or active prostaglandin analogue)

-

Vehicle control solution

-

Fluorophotometer

-

Tonographer (e.g., pneumatonometer)

-

Slit-lamp biomicroscope

-

Fluorescein sodium (sterile solution)

-

Anesthetic agents (for animal handling)

-

Episcleral venous pressure measurement device

Procedure:

-

Animal Acclimatization and Baseline Measurements:

-

Acclimatize animals to the experimental procedures.

-

Obtain baseline measurements of IOP, aqueous humor flow rate, and outflow facility in both eyes.

-

-

Drug Administration:

-

Administer a single drop of this compound solution to one eye (treated eye) and a drop of vehicle to the contralateral eye (control eye) at a specified time (e.g., once daily in the evening).

-

Repeat administration for a predetermined duration (e.g., 7-14 days).

-

-

Aqueous Humor Flow Rate Measurement (Fluorophotometry):

-

Instill a known concentration of fluorescein sodium into the anterior chamber.

-

Measure the decay of fluorescein concentration in the anterior chamber over time using a fluorophotometer.

-

Calculate the aqueous humor flow rate (F) based on the rate of fluorescein clearance.

-

-

Outflow Facility Measurement (Tonography):

-

Measure IOP using a pneumatonometer.

-

Apply a known weight to the cornea for a set duration using the tonographer to induce a pressure change.

-

Measure the change in IOP over time to calculate the outflow facility (C), which primarily reflects trabecular outflow.

-

-

Episcleral Venous Pressure Measurement:

-

Measure the episcleral venous pressure (Pev) using a specialized device.

-

-

Calculation of Uveoscleral Outflow (Goldmann Equation):

-

Calculate the uveoscleral outflow (U) using the modified Goldmann equation: U = F - C * (IOP - Pev)

-

-

Data Analysis:

-

Compare the uveoscleral outflow in the this compound-treated eye to the control eye and to baseline measurements.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Conclusion

This compound and its class of prostaglandin F2α analogues represent a cornerstone in the medical management of glaucoma. Their primary mechanism of action, the enhancement of uveoscleral outflow, is a well-documented phenomenon mediated by specific signaling pathways within the ciliary muscle. The activation of FP receptors initiates a cascade that culminates in the remodeling of the extracellular matrix, thereby reducing resistance to aqueous humor drainage. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel therapeutics targeting the uveoscleral outflow pathway. A thorough understanding of these mechanisms is paramount for the innovation of next-generation therapies aimed at preserving vision in patients with glaucoma.

References

- 1. Types Of Glaucoma Eyedrops & Medication [glaucoma.org]

- 2. Glaucoma Medicines | National Eye Institute [nei.nih.gov]

- 3. Glaucoma: Medications - American Academy of Ophthalmology [aao.org]

- 4. drugs.com [drugs.com]

- 5. mims.com [mims.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Glaucoma Medications And Their Side Effects [glaucoma.org]

- 8. Travoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 9. DailyMed - LATANOPROST solution/ drops [dailymed.nlm.nih.gov]

- 10. Latanoprostene Bunod | C27H41NO8 | CID 11156438 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Central Role of the FP Prostanoid Receptor in the Therapeutic Efficacy of Prostaglandin Analogues for Glaucoma

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the critical function of the prostaglandin F (FP) receptor in mediating the intraocular pressure (IOP)-lowering effects of synthetic prostaglandin F2α (PGF2α) analogues, a class of drugs that are a cornerstone in the management of open-angle glaucoma and ocular hypertension. While the user specified "Paraprost," this document will focus on the well-established and extensively researched FP receptor agonists, such as Travoprost, Latanoprost, and Bimatoprost, which are representative of this class and are presumed to be the subject of interest. These agents act as selective agonists at the FP receptor, primarily enhancing the uveoscleral outflow of aqueous humor to reduce IOP.[1][2][3]

Quantitative Pharmacology of Prostaglandin Analogues at Prostanoid Receptors

The efficacy and selectivity of prostaglandin analogues are rooted in their specific binding affinities and functional potencies at the FP receptor. Travoprost's active form, travoprost acid, demonstrates the highest affinity and selectivity for the FP receptor among commonly prescribed analogues.[4] In contrast, other compounds like bimatoprost acid show significant affinity for other prostanoid receptors, such as the EP1 and EP3 receptors, suggesting a less selective profile.[4]

Table 1: Receptor Binding Affinities (Ki, nM) of Prostaglandin Analogues at Various Prostanoid Receptors

| Compound (Active Acid Form) | FP Receptor | EP1 Receptor | EP3 Receptor | DP Receptor | IP Receptor | TP Receptor | Reference |

|---|---|---|---|---|---|---|---|

| Travoprost Acid | 35 ± 5 | 9,540 | 3,501 | 52,000 | >90,000 | 121,000 | [4] |

| Latanoprost Acid | 98 | - | - | - | - | - | [4] |

| Bimatoprost Acid | 83 | 95 | 387 | - | - | - | [4] |

| Unoprostone | 5,900 | - | - | - | - | - | [4] |

Data presented as mean ± standard deviation where available. A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency (EC50, nM) of Prostaglandin Analogues at the FP Receptor in Ocular Tissues

| Compound (Active Acid Form) | Human Ciliary Muscle (h-CM) | Human Trabecular Meshwork (h-TM) | Reference |

|---|---|---|---|

| Travoprost Acid | 1.4 | 3.6 | [4] |

| Latanoprost Acid | - | - | [4] |

| Bimatoprost Acid | - | 2.8 - 3.8 | [4][5] |

| Bimatoprost (Amide) | - | 3,245 | [4] |

EC50 values were determined via phosphoinositide turnover assays. A lower EC50 value indicates higher potency.

Table 3: Clinical Efficacy of FP Receptor Agonists in Lowering Intraocular Pressure (IOP)

| Drug | Concentration | Mean IOP Reduction | Comparator | Additional Notes | Reference |

|---|---|---|---|---|---|

| Travoprost | 0.004% | 25% to 32% | - | Sustained reduction over 24 hours. | [6] |

| Travoprost | 0.004% | Additional 5 - 7 mmHg | Timolol 0.5% | Effective as adjunctive therapy. | [7] |

| Latanoprost | 0.005% | ~25% to 30% | - | From baseline measurements. | [2] |

| Travoprost Intraocular Implant | - | 6.6 to 8.5 mmHg | Timolol 0.5% | Non-inferior to timolol over 3 months. |[8] |

FP Receptor Signaling and Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like Travoprost or Latanoprost, initiates a cascade of intracellular events.[9] The primary mechanism for IOP reduction is the enhancement of aqueous humor outflow through the uveoscleral pathway.[1][10] This is achieved by remodeling the extracellular matrix (ECM) within the ciliary muscle.[11]

The canonical signaling pathway involves the coupling of the FP receptor to Gq protein, which in turn activates phospholipase C (PLC).[9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] Downstream of this, the Rho/Rho-kinase pathway is activated, influencing the cellular cytoskeleton and leading to changes in the ECM.[9] Furthermore, FP receptor activation can stimulate the Ras/Raf/MAPK signaling cascade and increase the expression of genes, such as matrix metalloproteinases (MMPs), which are crucial for ECM degradation and increased outflow facility.[9][12]

Key Experimental Protocols

The characterization of FP receptor agonists relies on a suite of in vitro and in vivo assays to determine their pharmacological profiles.

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of unlabelled prostaglandin analogues for the FP receptor.

-

Methodology:

-

Tissue/Cell Preparation: Homogenates are prepared from tissues or cells known to express the FP receptor (e.g., bovine corpus luteum, or cells recombinantly expressing the human FP receptor).[12]

-

Incubation: The homogenates are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabelled competitor drug (e.g., travoprost acid).[12][13]

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional assays measure the biological response resulting from receptor activation, providing the potency (EC50) of an agonist.

-

Objective: To quantify the potency of FP receptor agonists by measuring the accumulation of inositol phosphates (IPs), a downstream product of Gq signaling.[12]

-

Methodology:

-

Cell Culture: Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured.[4]

-

Radiolabeling: Cells are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositol.[12]

-

Stimulation: Cells are washed and then stimulated with various concentrations of the FP receptor agonist (e.g., travoprost acid) in the presence of lithium chloride (LiCl), which prevents the breakdown of IPs.

-

Extraction: The reaction is stopped, and the water-soluble [3H]-IPs are extracted from the cells.

-

Separation & Quantification: The [3H]-IPs are isolated using anion-exchange chromatography and quantified by scintillation counting.[12]

-

Data Analysis: A concentration-response curve is generated, and the EC50 value (the concentration producing 50% of the maximal response) is determined.

-

Studies in animals, such as ocular hypertensive monkeys or mice, are crucial for preclinical efficacy assessment.

-

Objective: To determine the IOP-lowering effect of topically applied FP receptor agonists.

-

Methodology:

-

Animal Model: Use of normotensive or laser-induced ocular hypertensive monkeys or mice (including FP-receptor knockout models for mechanism validation).[14][15]

-

Baseline Measurement: Baseline IOP is measured using a tonometer adapted for the specific animal.

-

Drug Administration: A single drop of the drug solution (e.g., Travoprost 0.004%) is topically applied to one eye, with the contralateral eye often serving as a control.[15]

-

Post-Dose Measurement: IOP is measured at multiple time points following administration to determine the peak effect and duration of action.

-

Data Analysis: The percentage reduction in IOP from baseline is calculated and compared between treated and control eyes or between wild-type and knockout animals.[15]

-

Conclusion

The FP prostanoid receptor is unequivocally the primary molecular target responsible for the therapeutic efficacy of prostaglandin analogues like Travoprost, Latanoprost, and Bimatoprost in the treatment of glaucoma. These drugs are potent and selective agonists that activate FP receptor signaling pathways in ocular tissues, leading to enhanced uveoscleral outflow of aqueous humor and a significant reduction in intraocular pressure. The high affinity and functional potency of their active metabolites at the FP receptor directly correlate with their clinical effectiveness. A thorough understanding of the pharmacology and signaling mechanisms of the FP receptor continues to be vital for the development of next-generation therapies with improved efficacy and side-effect profiles.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. Latanoprost - Wikipedia [en.wikipedia.org]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 3 Randomized Clinical Trial of the Safety and Efficacy of Travoprost Intraocular Implant in Patients with Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]